2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE
Overview
Description
2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE is a complex organic compound with a unique structure that includes a chloro-methoxyphenyl group, a methyl group, and a phenyl group attached to a tetrahydro-indazol core
Preparation Methods
The synthesis of 2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. The reaction typically requires the use of catalysts such as Lewis acids or bases to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives
Scientific Research Applications
2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(5-CHLORO-2-METHOXYPHENYL)-3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE include:
(5-chloro-2-methoxyphenyl)hydrazine hydrochloride: This compound shares the chloro-methoxyphenyl group but differs in its overall structure and properties.
N-(5-chloro-2-hydroxy-phenyl)-acetamide: Another compound with a similar phenyl group but different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-13-21-17(10-15(11-19(21)25)14-6-4-3-5-7-14)23-24(13)18-12-16(22)8-9-20(18)26-2/h3-9,12,15H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHWDDKCDVJYRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1C3=C(C=CC(=C3)Cl)OC)CC(CC2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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